molecular formula C8H17NO2 B1492123 1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine CAS No. 2098112-73-1

1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine

Cat. No.: B1492123
CAS No.: 2098112-73-1
M. Wt: 159.23 g/mol
InChI Key: SZHVTGJFGVSRMP-UHFFFAOYSA-N
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Description

1-(3,3-Dimethoxycyclobutyl)-N-methylmethanamine is a chemical compound with a unique structure that includes a cyclobutyl ring with two methoxy groups and a methylamine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,3-dimethoxycyclobutanol as the starting material.

  • Reaction Steps: The process involves the conversion of the hydroxyl group to an amine group through a series of reactions, including reduction and substitution reactions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert functional groups within the compound.

  • Substitution: Substitution reactions are common, where different groups on the cyclobutyl ring can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones.

  • Reduction products can include amines or alcohols.

  • Substitution products can vary widely based on the reagents used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may be used in biological studies to understand the effects of similar compounds on biological systems.

  • Industry: Used in the production of various chemicals and materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which 1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3,3-Dimethoxycyclobutanol: A closely related compound with a hydroxyl group instead of the amine group.

  • 1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol: Another similar compound with a different functional group arrangement.

This comprehensive overview highlights the importance and versatility of 1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-6-7-4-8(5-7,10-2)11-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHVTGJFGVSRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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